molecular formula C23H31NO6 B12787109 5',8-Dimethoxylaudanosine CAS No. 83348-51-0

5',8-Dimethoxylaudanosine

Cat. No.: B12787109
CAS No.: 83348-51-0
M. Wt: 417.5 g/mol
InChI Key: CGQYLZVONGNXAG-UHFFFAOYSA-N
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Description

5’,8-Dimethoxylaudanosine is a chemical compound with the molecular formula C23H31NO6 It is a derivative of laudanosine, which is an alkaloid found in opium This compound is known for its unique structure, which includes multiple methoxy groups attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,8-Dimethoxylaudanosine typically involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves a condensation cyclization one-pot process, which is efficient and yields high purity products .

Industrial Production Methods

While detailed industrial production methods for 5’,8-Dimethoxylaudanosine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5’,8-Dimethoxylaudanosine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

5’,8-Dimethoxylaudanosine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5’,8-Dimethoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5’,8-Dimethoxylaudanosine include:

  • Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
  • Isoquinoline, 2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-

Uniqueness

5’,8-Dimethoxylaudanosine is unique due to its specific methoxy substitutions on the isoquinoline backbone. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

83348-51-0

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H31NO6/c1-24-9-8-15-13-19(27-4)22(29-6)23(30-7)20(15)16(24)10-14-11-17(25-2)21(28-5)18(12-14)26-3/h11-13,16H,8-10H2,1-7H3

InChI Key

CGQYLZVONGNXAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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